tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
Description
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate (CAS 1259489-91-2) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in a 3.5-membered ring system. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is critical in medicinal chemistry for constructing complex molecules, particularly in kinase inhibitors and protease-targeted therapies .
Structure
3D Structure
Properties
CAS No. |
1334499-80-7 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1,9-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(14)6-4-5-8-13-12/h13H,4-9H2,1-3H3 |
InChI Key |
IVVHXTOYWVMTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable amine with a tert-butyl ester. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization.
The Boc group’s removal is pivotal for generating reactive intermediates for subsequent alkylation or acylation.
Alkylation and Acylation
The secondary amine in the deprotected spirocyclic structure undergoes nucleophilic substitution.
| Reaction Type | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 50°C, 6 hrs | N-Alkylated 1,5-diazaspiro[3.5]nonane | Building block for inhibitors |
| Acylation | Acetyl chloride | Et₃N, THF, 0°C → 25°C, 2 hrs | N-Acetyl-1,5-diazaspiro[3.5]nonane | Prodrug synthesis |
These reactions are often employed to modulate solubility or biological activity .
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under specific conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 70°C, 8 hrs | 4-Piperidone derivative | Oxidative cleavage of C–N bond |
| NaBH₄ | MeOH, 25°C, 3 hrs | Reduced bicyclic amine | Borohydride-mediated reduction |
Ring-opening expands utility in synthesizing linear amines or ketones .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl or heteroaryl introductions:
| Reaction | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd/C | PPh₃ | Aryl-substituted diazaspiro compound | 65% |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | N-Arylated diazaspiro derivative | 72% |
These reactions are critical for diversifying the compound’s aromatic substituents .
Hydrolysis and Decarboxylation
The ester moiety undergoes hydrolysis to carboxylic acid, followed by decarboxylation:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Ester hydrolysis | NaOH (2M), H₂O/EtOH, reflux | 1,5-diazaspiro[3.5]nonane-1-carboxylic acid | |
| Decarboxylation | Cu powder, quinoline, 200°C | 1,5-diazaspiro[3.5]nonane |
This pathway is exploited to generate analogs for structure-activity studies .
Comparative Reaction Kinetics
The Boc group’s steric bulk slows nucleophilic reactions compared to non-protected analogs:
| Substrate | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate | 0.45 ± 0.02 | 68.3 |
| 1,5-diazaspiro[3.5]nonane | 1.12 ± 0.05 | 52.7 |
Kinetic data highlight the Boc group’s role in modulating reactivity .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
The compound is primarily utilized as a synthetic intermediate in the production of various pharmaceuticals. For instance, it has been reported in the synthesis of derivatives that target chemokine receptors CCR3 and CCR5, which are implicated in the pathogenesis of diseases such as HIV and AIDS . The ability to regulate these receptors makes tert-butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate a valuable precursor for developing drugs aimed at treating viral infections and inflammatory diseases.
Development of Drug Candidates
Research indicates that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and immunomodulatory effects. Its structure allows for the design of novel compounds that can interact with biological targets effectively. For example, studies have shown that modifications to the diazaspiro framework can enhance the pharmacological profile of the resulting drugs .
Anticancer Properties
Recent investigations into the anticancer potential of compounds related to this compound have yielded encouraging results. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . The mechanism of action is believed to involve interactions with DNA and serum proteins, which can disrupt cellular processes critical for cancer cell survival.
Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with specific biological targets at a molecular level. These studies help predict binding affinities and elucidate the potential mechanisms through which this compound exerts its biological effects . Such computational approaches are essential in drug design, allowing researchers to optimize lead compounds before synthesis.
Synthetic Methods
The synthesis of this compound has been optimized to improve yield and reduce costs. Various synthetic routes have been developed, emphasizing the importance of using readily available raw materials and efficient reaction conditions . The methods typically involve multi-step reactions that include ring formation and functional group transformations.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Positional Isomerism : The placement of the Boc group (1 vs. 7 vs. 2-position) significantly impacts reactivity. For example, the 1,7-isomer (CAS 1216936-29-6) is used in PARP-1 inhibitors due to optimal spatial alignment for target binding , while the 1,5-isomer may favor kinase inhibition .
- Fluorination (e.g., CAS 1228631-69-3) enhances metabolic stability by reducing oxidative degradation .
Physicochemical Differences
- LogP : The 1,5-isomer has a LogP of 2.36, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Fluorinated analogs may exhibit higher LogP values, enhancing membrane permeability .
- PSA (Polar Surface Area) : All analogs have PSAs near 41–42 Ų, suggesting similar solubility profiles. This aligns with their roles as intermediates requiring balanced hydrophilicity for purification .
Biological Activity
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is a compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1216936-29-6
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may influence pathways associated with neurochemistry and exhibit anti-inflammatory properties. However, detailed investigations into its mechanisms of action are still ongoing.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Analgesic Properties : Preliminary findings suggest efficacy in pain relief.
- Neuropharmacological Effects : Interaction with receptors involved in neurological disorders.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Methodology : In vitro assays were conducted using lipopolysaccharide (LPS)-stimulated macrophages.
- Results : The compound demonstrated a significant reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory conditions.
-
Neuropharmacological Study
- Objective : To assess the interaction of the compound with neurotransmitter receptors.
- Methodology : Binding assays were performed to determine affinity for serotonin and dopamine receptors.
- Results : The compound showed moderate binding affinity for specific receptor subtypes, indicating potential implications for mood disorders.
Data Table: Biological Activities Summary
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in macrophages | |
| Analgesic | Efficacy in pain relief models | |
| Neuropharmacological | Moderate receptor binding affinity |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that require careful control over reaction conditions to ensure high yield and purity. The compound serves as a precursor for various derivatives that may enhance its biological activity or target specificity.
Q & A
Q. What are the common synthetic routes for tert-butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate?
The compound is typically synthesized via intermediates such as 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization or coupling reactions to form the spirocyclic core. For example, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (a structural analog) is prepared using a Boc-protected cyclohexanone intermediate, followed by alkylation or amidation steps to introduce functional groups . Advanced routes involve coupling with aryl halides or trifluoromethyl-substituted phenyl groups under Pd catalysis .
Q. How is this compound characterized in research settings?
Key characterization methods include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., m/z 756 [M+H]+ observed in carboxamide derivatives) .
- HPLC (High-Performance Liquid Chromatography) : For purity assessment (e.g., retention time 1.33 minutes under SMD-TFA05 conditions) .
- NMR : Though not explicitly cited in the evidence, NMR is standard for structural elucidation of spirocyclic systems.
Q. What safety precautions are recommended when handling this compound?
Q. What are the key steps in purifying this compound post-synthesis?
Purification often involves:
Q. What analytical techniques confirm the structural integrity of synthesized batches?
LCMS and HPLC are critical for verifying molecular weight and purity. For example, LCMS data (m/z 450 [M+H2O]+) and retention time consistency (0.90–1.33 minutes) are used to validate intermediates and final products .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during spirocyclic amine synthesis?
- Optimized Reaction Conditions : Adjusting solvents (e.g., THF for solubility) and bases (e.g., K₂CO₃ for deprotonation) improves yields .
- Parallel Screening : Testing halo-derivatives (e.g., bromoalkanes) to identify optimal electrophiles for alkylation .
- Purification Adjustments : Switching from silica gel to C18 reverse-phase chromatography enhances recovery of polar intermediates .
Q. How does the spirocyclic structure influence pharmacological activity?
The rigid spirocyclic scaffold enhances binding affinity to targets like sigma receptors by reducing conformational flexibility. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit distinct functional profiles in receptor activation, attributed to stereoelectronic effects .
Q. What computational methods predict the compound’s reactivity in drug design?
Q. How do steric and electronic factors affect regioselectivity in alkylation reactions?
Steric hindrance at the spirocyclic nitrogen directs alkylation to less hindered sites. For instance, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate reacts preferentially at the N7 position due to reduced steric bulk compared to N2 .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Requires chiral HPLC or enzymatic methods, which are resource-intensive .
- Reaction Consistency : Variability in coupling efficiency (e.g., 31–90% yields in carboxamide syntheses) necessitates rigorous process optimization .
Data Contradictions and Methodological Considerations
- Synthetic Route Variability : Patents (e.g., EP 4 374 877 A2) describe divergent pathways for similar spirocyclic compounds, highlighting the need for route validation .
- Analytical Discrepancies : LCMS data for derivatives (e.g., m/z 727 vs. 785 [M+H]+) may reflect side reactions or impurities, necessitating orthogonal validation via NMR or IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
